molecular formula C20H15N3O5S B2418807 Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-54-8

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2418807
CAS No.: 864860-54-8
M. Wt: 409.42
InChI Key: FDVMULIDDFWCCU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound with a molecular formula of C20H15N3O5S and a molecular weight of 409.42 g/mol. This compound is characterized by the presence of a benzo[d]thiazole ring system, which is known for its diverse biological activities . The compound also contains a pyrrolidin-1-yl group, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-28-19(27)12-5-6-14-15(10-12)29-20(21-14)22-18(26)11-3-2-4-13(9-11)23-16(24)7-8-17(23)25/h2-6,9-10H,7-8H2,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVMULIDDFWCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Methyl 4-Amino-3-Mercaptobenzoate

A widely reported method involves cyclizing methyl 4-amino-3-mercaptobenzoate with α-haloketones or orthoesters. For example, reaction with bromoacetyl chloride in acetic acid yields the benzothiazole core.

Procedure :

  • Dissolve methyl 4-amino-3-mercaptobenzoate (1.0 eq) in dry dichloromethane.
  • Add bromoacetyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography.

Yield : 68–72%.
Characterization :

  • ¹H NMR (CDCl₃): δ 8.15 (d, J=1.5 Hz, 1H), 8.02 (dd, J=8.1, 1.5 Hz, 1H), 7.65 (d, J=8.1 Hz, 1H), 3.94 (s, 3H).
  • LC-MS : m/z = 192.2 (MH+).

Alternative Route via Bromoacetylation

As demonstrated in analogous oxazole syntheses, methyl 4-amino-3-hydroxybenzoate can be brominated at the acetyl position to form an α-bromo intermediate, followed by cyclocondensation with thiourea.

Procedure :

  • Brominate methyl 4-amino-3-acetylbenzoate using Br₂ in acetic acid.
  • React the α-bromo derivative with thiourea in ethanol under reflux.
  • Isolate via filtration and recrystallization.

Yield : 58–65%.

Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

Maleimide Formation via Cyclocondensation

3-Aminobenzoic acid is reacted with maleic anhydride to form the pyrrolidinedione ring.

Procedure :

  • Dissolve 3-aminobenzoic acid (1.0 eq) in acetic anhydride.
  • Add maleic anhydride (1.5 eq) and heat at 80°C for 6 hours.
  • Hydrolyze with water, acidify with HCl, and extract with ethyl acetate.

Yield : 75–80%.
Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H), 8.12 (d, J=7.8 Hz, 1H), 7.72 (d, J=7.8 Hz, 1H), 3.02 (s, 4H, pyrrolidinedione).

Amide Coupling to Form the Target Compound

Carbodiimide-Mediated Coupling

The amine on the benzothiazole core is coupled with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using EDCl/HOBt.

Procedure :

  • Activate 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid (1.2 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF.
  • Add methyl 2-aminobenzo[d]thiazole-6-carboxylate (1.0 eq) and stir at room temperature for 24 hours.
  • Purify via column chromatography (EtOAc/hexane).

Yield : 70–75%.
Characterization :

  • ¹H NMR (CDCl₃): δ 8.82 (s, 1H, NH), 8.25 (d, J=8.4 Hz, 1H), 8.10 (dd, J=8.4, 1.5 Hz, 1H), 7.95 (d, J=1.5 Hz, 1H), 3.98 (s, 3H, COOCH₃), 3.12 (s, 4H, pyrrolidinedione).
  • HRMS : m/z calculated for C₂₁H₁₆N₃O₅S [M+H]+: 422.0812; found: 422.0809.

Acid Chloride Route

For scale-up, the benzoic acid is converted to its acid chloride prior to coupling.

Procedure :

  • Treat 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid with thionyl chloride (2 eq) in DCM.
  • After 3 hours, evaporate excess SOCl₂ and dissolve the residue in THF.
  • Add dropwise to a solution of methyl 2-aminobenzo[d]thiazole-6-carboxylate and Et₃N (3 eq).
  • Stir overnight and isolate via precipitation.

Yield : 80–85%.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Carbodiimide coupling 70–75% Mild conditions, high purity Requires costly coupling reagents
Acid chloride route 80–85% Scalable, avoids coupling agents Handling corrosive SOCl₂
Thiourea cyclization 58–65% Simple reagents Lower yield due to competing hydrolysis

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates but may require higher temperatures for activation.
  • Reflux (80°C) accelerates coupling but risks decomposition of the dioxopyrrolidinyl group.

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) increases acylation rates by 30% in EDCl-mediated reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present

Biological Activity

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate (CAS Number: 864860-54-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H15N3O5S
  • Molecular Weight : 409.4152 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)c1ccc2c(c1)sc(n2)NC(=O)c1cccc(c1)N1C(=O)CCC1=O

The compound features a complex structure that includes a benzothiazole moiety and a dioxopyrrolidinyl group, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For example, compounds similar to methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole have shown promising results against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, certain thiazole derivatives have demonstrated the ability to inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are essential for bacterial DNA replication and transcription .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.
  • Cell Cycle Interference : By disrupting normal cellular processes, it can induce apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria when compared to traditional antibiotics .

Cancer Cell Line Testing

In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The observed IC50 values ranged from 10 µM to 30 µM, indicating a promising therapeutic window for further development .

Summary of Findings

Activity TypeObserved EffectReference
AntimicrobialMIC values as low as 0.008 µg/mL
AnticancerIC50 values between 10 µM to 30 µM
Enzyme InhibitionEffective against DNA gyrase and topoisomerase IV

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis involves multi-step reactions, including condensation of benzothiazole intermediates with activated pyrrolidinone derivatives. Key steps include:

  • General Procedure C (): Use of coupling agents like EDCl/HOBt for amide bond formation between benzo[d]thiazole-6-carboxylate and 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) under reflux (80–100°C) improve reaction efficiency.
  • Yield Enhancement : Purification via column chromatography (silica gel, eluent: DCM/MeOH 20:1) achieves >70% purity ().
    • Data : Typical yields range from 20–55% for analogous compounds ().

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substitution patterns (e.g., δ 8.35 ppm for thiazole protons; δ 166.98 ppm for carbonyl groups) ().
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated 478.0136, observed 478.0140) ().
  • HPLC : Monitor purity (>95% at 254 nm) using C18 columns with acetonitrile/water gradients ().

Q. What preliminary biological activities have been observed for structurally related benzothiazole derivatives?

  • Findings :

  • Antioxidant Activity : Thiazole derivatives with electron-withdrawing groups (e.g., dioxopyrrolidinyl) show radical scavenging potential (IC50 ~10 μM) ().
  • Antimicrobial Activity : Analogous compounds inhibit DNA gyrase in Acinetobacter baumannii (MIC: 2–8 μg/mL) ().

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dioxopyrrolidin-1-yl substituent influence reactivity in downstream functionalization?

  • Mechanistic Insights :

  • The dioxopyrrolidinyl group acts as an electron-deficient moiety, facilitating nucleophilic aromatic substitution at the benzamido position ().
  • Steric hindrance from the pyrrolidinone ring limits regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) ().
    • Experimental Design : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites ().

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Case Study :

  • Contradiction : A methyl-substituted analog shows 10-fold higher antimicrobial activity than its ethyl counterpart ( vs. 18).
  • Resolution : Perform molecular docking to compare binding affinities to DNA gyrase. Hydrophobic interactions with methyl groups improve fit in the active site ().
    • Statistical Tools : Use ANOVA to validate significance of substituent effects (p < 0.05) ().

Q. How can researchers mitigate side reactions during the synthesis of this compound?

  • Troubleshooting :

  • Byproduct Formation : Hydrolysis of the methyl ester occurs under basic conditions. Mitigate by maintaining pH < 7 during workup ().
  • Oxidation of Thiazole : Use inert atmospheres (N2/Ar) to prevent sulfur oxidation ().
    • Monitoring : Real-time reaction tracking via TLC (Rf = 0.3 in EtOAc/hexane 1:1) ().

Methodological Resources

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Software :

  • SwissADME : Predict logP (~3.2), solubility (LogS = -4.5), and blood-brain barrier penetration ().
  • AutoDock Vina : Simulate binding to cytochrome P450 enzymes to assess metabolic stability ().

Q. How should researchers design assays to evaluate DNA gyrase inhibition?

  • Protocol :

  • Enzyme Assay : Use supercoiled plasmid DNA (pBR322) and ATP-dependent relaxation assays ().
  • IC50 Determination : Serial dilutions (0.1–100 μM) with fluorescence-based detection (SYBR Gold) ().

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